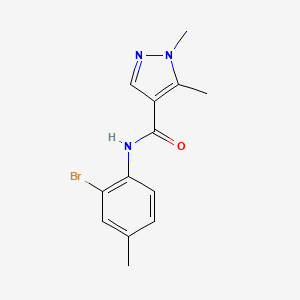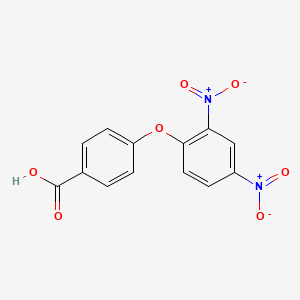![molecular formula C39H32O6 B10893196 Methanediyldinaphthalene-1,2-diyl bis[(2-methylphenoxy)acetate]](/img/structure/B10893196.png)
Methanediyldinaphthalene-1,2-diyl bis[(2-methylphenoxy)acetate]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanediyldinaphthalene-1,2-diyl bis[(2-methylphenoxy)acetate] is a complex organic compound characterized by its unique structure, which includes two naphthalene rings connected by a methanediyl bridge and esterified with 2-methylphenoxyacetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanediyldinaphthalene-1,2-diyl bis[(2-methylphenoxy)acetate] typically involves a multi-step process:
Formation of the Methanediyldinaphthalene Core: This step involves the coupling of two naphthalene units via a methanediyl bridge. This can be achieved through a Friedel-Crafts alkylation reaction using a suitable methylene donor and a Lewis acid catalyst.
Esterification: The methanediyldinaphthalene core is then esterified with 2-methylphenoxyacetic acid. This reaction is typically carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of Methanediyldinaphthalene-1,2-diyl bis[(2-methylphenoxy)acetate] would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Friedel-Crafts alkylation and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methanediyldinaphthalene-1,2-diyl bis[(2-methylphenoxy)acetate] can undergo various chemical reactions, including:
Oxidation: The naphthalene rings can be oxidized to form naphthoquinones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may have biological activity and could be studied for potential pharmaceutical applications.
Medicine: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Possible applications in the development of new materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of Methanediyldinaphthalene-1,2-diyl bis[(2-methylphenoxy)acetate] would depend on its specific application. For example, if used in drug delivery, it may interact with cellular membranes to facilitate the transport of drugs into cells. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Methylenedinaphthalene-1,2-diyl bis(4-tert-butylbenzoate): Similar structure but with different ester groups.
N,N’-[Ethane-1,2-diyl]bis(N-methylformamide): Different core structure but similar bis-functionalization.
Uniqueness
Methanediyldinaphthalene-1,2-diyl bis[(2-methylphenoxy)acetate] is unique due to its specific combination of naphthalene rings and 2-methylphenoxyacetate ester groups. This unique structure may confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C39H32O6 |
|---|---|
Peso molecular |
596.7 g/mol |
Nombre IUPAC |
[1-[[2-[2-(2-methylphenoxy)acetyl]oxynaphthalen-1-yl]methyl]naphthalen-2-yl] 2-(2-methylphenoxy)acetate |
InChI |
InChI=1S/C39H32O6/c1-26-11-3-9-17-34(26)42-24-38(40)44-36-21-19-28-13-5-7-15-30(28)32(36)23-33-31-16-8-6-14-29(31)20-22-37(33)45-39(41)25-43-35-18-10-4-12-27(35)2/h3-22H,23-25H2,1-2H3 |
Clave InChI |
JQNCJLNIWSDTAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OCC(=O)OC2=C(C3=CC=CC=C3C=C2)CC4=C(C=CC5=CC=CC=C54)OC(=O)COC6=CC=CC=C6C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-chloro-6-methoxyphenyl 4-methoxybenzoate](/img/structure/B10893115.png)
![4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B10893122.png)
![ethyl 2-({[(1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10893148.png)
![N-(2-ethylphenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10893154.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-sulfamoylbenzyl)furan-2-carboxamide](/img/structure/B10893161.png)
![2-(4-{(E)-[2-(4-chlorophenyl)hydrazinylidene]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B10893172.png)

![N-(3,5-dichlorophenyl)-2-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10893188.png)
![2-amino-4-{4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10893197.png)
![1-{2-[(7E)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(naphthalen-1-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10893215.png)


![Pyridine-3,5-diylbis[(2-methylpiperidin-1-yl)methanone]](/img/structure/B10893222.png)
![4-chloro-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10893223.png)
